

CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCZ01048	
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A Technical Guide for Researchers and Drug Development Professionals

Introduction

CCZ01048 is a synthetic analogue of α -melanocyte-stimulating hormone (α -MSH) that has demonstrated significant potential as a targeting agent for malignant melanoma.[1] This technical guide provides a comprehensive overview of **CCZ01048**, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

The core structure of **CCZ01048** is based on a lactam bridge-cyclized α-MSH peptide, Nle-CycMSHhex.[2][3] This core is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. A key structural feature of **CCZ01048** is the incorporation of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve in vivo imaging contrast.[2][3][4]

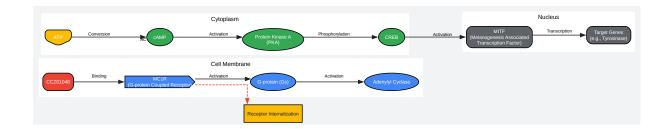
The primary molecular target of **CCZ01048** is the melanocortin 1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of the vast majority of malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted



radionuclide therapy.[2][3] **CCZ01048** exhibits high binding affinity for MC1R, leading to rapid internalization into melanoma cells upon binding.[1][2][3]

Core Mechanism of Action and Signaling Pathway

As an α -MSH analogue, **CCZ01048** mimics the action of the endogenous α -MSH peptide by binding to the MC1R. This binding event initiates a downstream signaling cascade that is characteristic of G-protein coupled receptors. While the primary application of **CCZ01048** discussed in the literature is for imaging and not therapeutic signal modulation, the binding to MC1R is the foundational step for its tumor-targeting capabilities.



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Caption: General signaling pathway of α -MSH analogues via MC1R.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCZ01048** and its derivatives from preclinical studies.

Table 1: In Vitro Binding Affinity and Properties



Compound	Receptor	Binding Affinity (Ki, nM)	Lipophilicity (LogD _{7.4})
CCZ01048	MC1R	0.31[1]	-
⁶⁸ Ga-CCZ01048	MC1R	-	-3.14 to -3.07[5]
⁶⁸ Ga-CCZ01048	MC3R	83.9[6]	-
⁶⁸ Ga-CCZ01048	MC4R	12.0[6]	-
⁶⁸ Ga-CCZ01048	MC5R	2.15[6]	-
natGa-CCZ01048	MC1R	0.69[6]	-
CCZ01047 (PEG ₂ linker)	MC1R	>0.31 (2-fold lower affinity than CCZ01048)[2]	-

| CCZ01056 (dual Pip linker) | MC1R | <0.31 (2-fold higher affinity than CCZ01048)[2] | - |

Table 2: In Vivo Biodistribution and Tumor Uptake of ⁶⁸Ga-**CCZ01048** in B16F10 Melanoma Model

Time Post- Injection	Tumor (%ID/g)	Kidneys (%ID/g)	Thyroid (%ID/g)	Blood (%ID/g)	Muscle (%ID/g)	Bone (%ID/g)
1 hour	12.3 ± 3.3[2][3]	4.7 ± 0.5[2][3]	2.4 ± 0.6[2][3]	-	-	-
2 hours	21.9 ± 4.6[2][3]	5.5 ± 0.4[2]	-	-	-	-

| 1 hour (with block) | 2.3 ± 1.1[5] | 24.4 ± 13.5[5] | - | 2.8 ± 1.3[5] | - | - |

Table 3: Tumor-to-Background Ratios for ⁶⁸Ga-CCZ01048 at 2 Hours Post-Injection



Ratio	Value
Tumor-to-Blood	96.4 ± 13.9[2][3]
Tumor-to-Muscle	210.9 ± 20.9[2][3]
Tumor-to-Bone	39.6 ± 11.9[2][3]

 $| Tumor-to-Kidney | 4.0 \pm 0.9[2][3] |$

Table 4: In Vivo Stability and Cellular Internalization

Parameter	Method	Result
In Vivo Stability	HPLC of mouse plasma	> 93% intact at 15 min post-injection[2][3][4]
In Vivo Stability	In PBS and human serum	Stable up to 120 minutes[7]

| Cellular Internalization | B16F10 cells | ~31% at 30 min, increasing to 62% at 240 min[7] |

Experimental Protocols

Detailed methodologies for the key experiments involving **CCZ01048** are provided below. These protocols are based on published literature and are intended for reference purposes.[2] [6][7]

Peptide Synthesis and Purification

- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of CCZ01048 is synthesized on a resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- Linker and Chelator Conjugation: Following the synthesis of the peptide sequence, the Fmoc-Pip-OH linker and the DOTA chelator are coupled to the N-terminus of the peptide.
- Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 90/5/2.5/2.5
 TFA/phenol/H₂O/triisopropylsilane).



- Purification: The crude peptide is precipitated in cold diethyl ether and purified by semipreparative High-Performance Liquid Chromatography (HPLC).
- Verification: The final product's purity is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry.

Radiolabeling with Gallium-68

- ⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.6 M HCl).
- Purification of ⁶⁸Ga: The eluate is further purified using a resin column (e.g., DGA resin) to concentrate the ⁶⁸Ga and remove any ⁶⁸Ge breakthrough.
- Labeling Reaction: The purified ⁶⁸Ga solution is mixed with a HEPES buffer (e.g., 2 M, pH 5.4) and the DOTA-conjugated CCZ01048 peptide (e.g., 25 μg).
- Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes).
- Quality Control: The radiochemical purity of the final ⁶⁸Ga-CCZ01048 is determined by radio-TLC or radio-HPLC.

In Vitro Competitive Binding Assay

- Cell Culture: B16F10 mouse melanoma cells, which endogenously express MC1R, are cultured in appropriate media.
- Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
- Competition: Cells are incubated with a constant concentration of a radiolabeled standard ligand (e.g., [125]]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor compound (**CCZ01048**).
- Incubation and Washing: The incubation is carried out at a controlled temperature (e.g., 37°C). Following incubation, cells are washed with ice-cold buffer to remove unbound ligand.
- Quantification: The amount of bound radioactivity is measured using a gamma counter.



Data Analysis: The inhibition constant (Ki) is calculated by fitting the competition data to a
one-site or two-site binding model using non-linear regression analysis.

Cellular Uptake and Internalization Assay

- Cell Seeding: B16F10 cells are seeded in multi-well plates and incubated overnight.
- Incubation with Radiotracer: Cells are incubated with ⁶⁸Ga-**CCZ01048** (e.g., 2.5 pmol) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Surface-Bound Fraction: After incubation, the radioactive medium is removed. Cells are
 washed and then incubated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the
 surface-bound radiotracer. This fraction is collected for counting.
- Internalized Fraction: The cells are then washed again and lysed using a basic solution (e.g.,
 1N NaOH) to release the internalized radiotracer. This fraction is also collected for counting.
- Measurement: Both the surface-bound and internalized fractions are measured in a gamma counter.
- Calculation: The percentage of internalization is calculated as (internalized counts / (internalized counts + surface-bound counts)) * 100.

In Vivo Biodistribution Studies

- Animal Model: C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells to establish tumors.
- Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of ⁶⁸Ga-CCZ01048.
- Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), mice are euthanized. Blood, tumor, and major organs are collected and weighed.
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

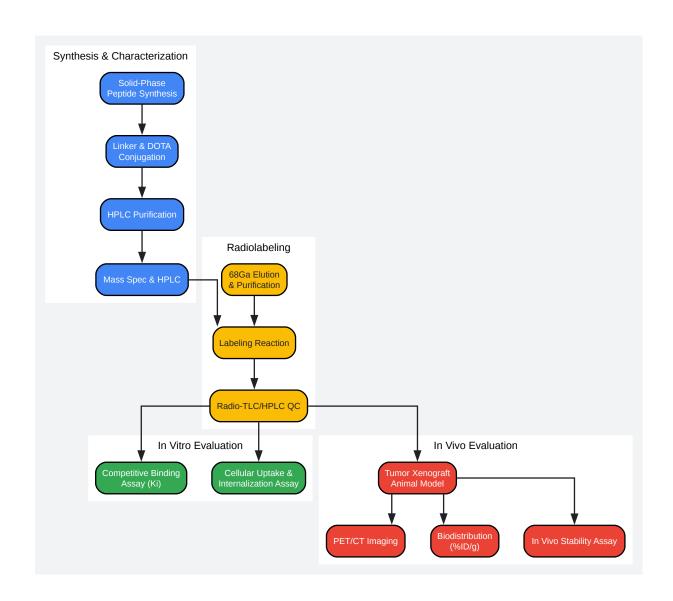
Foundational & Exploratory





- Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Blocking Study: To confirm MC1R-mediated uptake, a separate cohort of mice is co-injected with an excess amount of non-radioactive Ga-labeled **CCZ01048**.[5]





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Caption: Workflow for the preclinical evaluation of CCZ01048.



Conclusion

CCZ01048 is a potent α -MSH analogue with high affinity and selectivity for the melanocortin 1 receptor. Its favorable characteristics, including rapid tumor uptake, high in vivo stability, and excellent imaging contrast, make it a promising candidate for the PET imaging of malignant melanoma.[2][3] Furthermore, its potential as a theranostic agent, when labeled with therapeutic radionuclides, warrants further investigation.[2][3][4] The data and protocols presented in this guide offer a solid foundation for researchers and developers interested in advancing the study and application of this promising compound.

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- To cite this document: BenchChem. [CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#ccz01048-as-an-melanocyte-stimulating-hormone-analogue]

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